molecular formula C11H10ClF3N2 B1387686 6-Tert-butyl-2-chloro-4-(trifluoromethyl)nicotinonitrile CAS No. 914208-21-2

6-Tert-butyl-2-chloro-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B1387686
CAS No.: 914208-21-2
M. Wt: 262.66 g/mol
InChI Key: ITVKCLCDJFABAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Tert-butyl-2-chloro-4-(trifluoromethyl)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of a tert-butyl group, a chlorine atom, and a trifluoromethyl group attached to a nicotinonitrile core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-chloro-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a nicotinonitrile derivative followed by the introduction of the tert-butyl and trifluoromethyl groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2-chloro-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinonitriles, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

6-Tert-butyl-2-chloro-4-(trifluoromethyl)nicotinonitrile is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-chloro-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(trifluoromethyl)nicotinonitrile: Lacks the tert-butyl group.

    6-Tert-butyl-2-chloro-4-methylpyridine: Lacks the nitrile and trifluoromethyl groups.

    4-(Trifluoromethyl)nicotinonitrile: Lacks the tert-butyl and chlorine groups.

Uniqueness

6-Tert-butyl-2-chloro-4-(trifluoromethyl)nicotinonitrile is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the tert-butyl group provides steric hindrance, affecting its interaction with other molecules.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-tert-butyl-2-chloro-4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3N2/c1-10(2,3)8-4-7(11(13,14)15)6(5-16)9(12)17-8/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVKCLCDJFABAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C(C(=C1)C(F)(F)F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Tert-butyl-2-chloro-4-(trifluoromethyl)nicotinonitrile
Reactant of Route 2
Reactant of Route 2
6-Tert-butyl-2-chloro-4-(trifluoromethyl)nicotinonitrile
Reactant of Route 3
Reactant of Route 3
6-Tert-butyl-2-chloro-4-(trifluoromethyl)nicotinonitrile
Reactant of Route 4
6-Tert-butyl-2-chloro-4-(trifluoromethyl)nicotinonitrile
Reactant of Route 5
6-Tert-butyl-2-chloro-4-(trifluoromethyl)nicotinonitrile
Reactant of Route 6
Reactant of Route 6
6-Tert-butyl-2-chloro-4-(trifluoromethyl)nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.